molecular formula C12H7Cl3N2O4S B14642458 Benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- CAS No. 53484-28-9

Benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro-

Cat. No.: B14642458
CAS No.: 53484-28-9
M. Wt: 381.6 g/mol
InChI Key: TUKHNQKUGZOKAM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- is a chemical compound with the molecular formula C12H8Cl3NO2S. It is a member of the sulfonamide class, which is known for its diverse applications in various fields, including medicine, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-chloro-N-(3,4-dichlorophenyl)-3-aminobenzenesulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its antimicrobial properties and potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamide
  • 4-Chloro-N-(3,4-dichlorophenyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-chloro-N-(3,4-dichlorophenyl)-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor.

This compound’s unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

53484-28-9

Molecular Formula

C12H7Cl3N2O4S

Molecular Weight

381.6 g/mol

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H7Cl3N2O4S/c13-9-3-1-7(5-11(9)15)16-22(20,21)8-2-4-10(14)12(6-8)17(18)19/h1-6,16H

InChI Key

TUKHNQKUGZOKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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